4-Piperidinamine,1-ethyl-3,3-difluoro-

Description

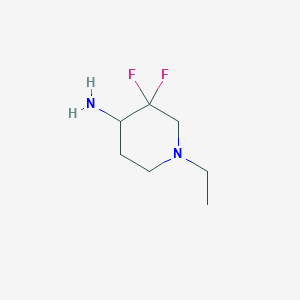

4-Piperidinamine,1-ethyl-3,3-difluoro- is a fluorinated piperidine derivative characterized by a six-membered piperidine ring substituted with an ethyl group at position 1, two fluorine atoms at position 3, and an amine group at position 4. Fluorine atoms significantly influence the compound's electronic and steric properties, enhancing metabolic stability and modulating interactions with biological targets through their strong electronegativity and small atomic radius . The ethyl substituent may improve lipophilicity and membrane permeability compared to bulkier aromatic groups observed in related compounds .

Properties

Molecular Formula |

C7H14F2N2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-ethyl-3,3-difluoropiperidin-4-amine |

InChI |

InChI=1S/C7H14F2N2/c1-2-11-4-3-6(10)7(8,9)5-11/h6H,2-5,10H2,1H3 |

InChI Key |

IRVJADXBGDXAPX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C(C1)(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride

(b) 1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine

(c) 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

- Substituents : A 4-fluorophenylethyl group at position 1 and an amine at position 3.

Pharmacological and Physicochemical Properties

- Bioavailability: Fluorine atoms in 4-Piperidinamine,1-ethyl-3,3-difluoro- reduce the basicity of the neighboring amine, improving oral bioavailability compared to non-fluorinated analogs .

- Metabolic Stability : The ethyl group may reduce metabolic oxidation rates compared to benzyl-containing derivatives (e.g., ), which are prone to cytochrome P450-mediated degradation .

- Solubility : The absence of aromatic rings (unlike and ) may enhance aqueous solubility, favoring formulation development.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings

Fluorine Effects: The 3,3-difluoro substitution in the target compound reduces amine basicity (pKa ~8–9 estimated), enhancing membrane permeability and bioavailability compared to non-fluorinated piperidines .

Comparative Binding Affinity : Molecular docking studies suggest that 3,3-difluoro analogs exhibit stronger van der Waals interactions with hydrophobic protein pockets than trifluoromethyl-substituted derivatives (e.g., ), which prioritize steric complementarity .

Synthetic Accessibility: The ethyl group can be introduced via alkylation of 4-aminopiperidine precursors, while fluorine atoms are typically added using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

Notes

Stereoelectronic Considerations : The 3,3-difluoro configuration induces a chair conformation in the piperidine ring, favoring axial orientation of the amine group for optimal target engagement .

Toxicity Profile : Fluorinated piperidines generally exhibit lower acute toxicity than halogenated aromatic compounds, but long-term metabolic effects require further study .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry, as demonstrated for structurally similar piperidine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns aiding structural elucidation .

- Infrared (IR) Spectroscopy : Identify functional groups like amines (N-H stretch ~3300 cm) and C-F bonds (1100-1000 cm) .

- Reverse-phase HPLC : Employ C18 columns with acetonitrile/water gradients for purity assessment, referencing methods from fluorinated piperidine analyses .

How can computational modeling predict the reactivity and binding affinity of 4-Piperidinamine,1-ethyl-3,3-difluoro- in drug discovery contexts?

Advanced Research Question

- Use density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals, predicting nucleophilic/electrophilic sites .

- Perform molecular docking (e.g., AutoDock Vina) to screen interactions with biological targets, such as enzymes or receptors, leveraging PubChem’s 3D conformer data .

- Validate predictions with MD simulations (e.g., GROMACS) to assess stability of ligand-target complexes under physiological conditions .

What mechanistic pathways explain the fluorination and alkylation steps in synthesizing 4-Piperidinamine,1-ethyl-3,3-difluoro-?

Advanced Research Question

- Fluorination : Likely proceeds via SN2 displacement using fluorinating agents (e.g., DAST or Deoxo-Fluor), with stereochemical outcomes analyzed by F NMR .

- Ethylation : Alkylation of the piperidine nitrogen may involve ethyl bromide or iodide under basic conditions (e.g., KCO), with competing side reactions minimized by temperature control .

- Mechanistic studies should compare kinetic data (e.g., rate constants) to theoretical models, as seen in analogous piperidine syntheses .

How should researchers address contradictory data in spectroscopic analyses of 4-Piperidinamine derivatives?

Advanced Research Question

- Conduct systematic error analysis : Replicate experiments under identical conditions to rule out instrumentation variability .

- Cross-validate with complementary techniques : For example, resolve ambiguous NOESY signals with X-ray crystallography or rotational spectroscopy .

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets, as demonstrated in meta-analyses of fluorinated compound studies .

What solvent systems are optimal for improving the solubility of 4-Piperidinamine,1-ethyl-3,3-difluoro- in aqueous and organic media?

Basic Research Question

- For aqueous solubility : Use co-solvents like DMSO (≤10%) or cyclodextrin-based formulations, as evidenced by solubility profiles of fluorinated piperidines in polar aprotic solvents .

- For organic phases : Test dichloromethane, ethyl acetate, or THF, noting the compound’s logP (predicted via ChemDraw) to balance hydrophobicity .

- Reference solubility databases (e.g., NIST Chemistry WebBook) for analogous structures .

How can factorial experimental design optimize reaction parameters for synthesizing 4-Piperidinamine derivatives?

Advanced Research Question

- Apply a 2 factorial design to screen variables (e.g., temperature, catalyst concentration, solvent ratio) and identify interactions affecting yield .

- Use response surface methodology (RSM) to model non-linear relationships, as shown in piperidine synthesis optimizations achieving >80% yields .

- Validate models with confirmation runs and ANOVA to ensure statistical significance .

What strategies ensure reproducibility when scaling up 4-Piperidinamine,1-ethyl-3,3-difluoro- synthesis from lab to pilot-scale?

Advanced Research Question

- Maintain strict process control : Monitor mixing efficiency and heat transfer using inline PAT tools (e.g., FTIR probes) .

- Adopt quality-by-design (QbD) principles: Define critical quality attributes (CQAs) for intermediates and final product, referencing FDA guidelines for fluorinated APIs .

- Compare pilot-scale batches with lab-scale via chemometric analysis (e.g., PCA) to detect scale-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.